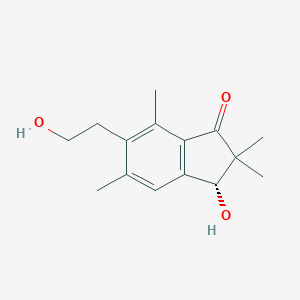

3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

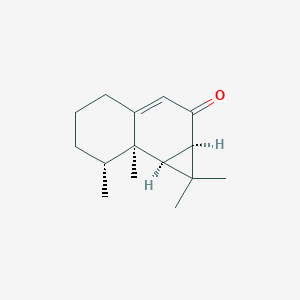

Pterosin D is a sesquiterpenoid that can be isolated from aerial plants of P. cretica . It belongs to the class of organic compounds known as indanones .

Synthesis Analysis

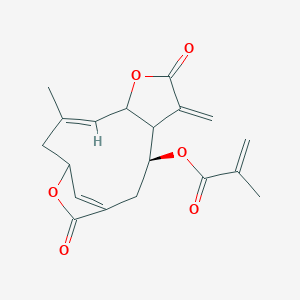

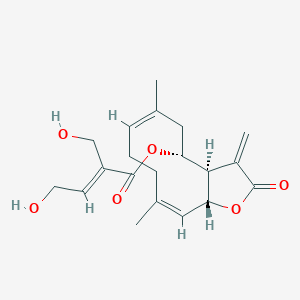

Pterosin D can be synthesized from pterosin Z . A new approach to the synthesis of d4-pterosin B (d4-Ptb) and d4-bromopterosin (d4-BrPt) has been introduced, which could be useful as internal standards in the quantification of ptaquiloside .Molecular Structure Analysis

The molecular formula of Pterosin D is C15H20O3 . Its molecular weight is 248.32 .Chemical Reactions Analysis

While specific chemical reactions involving Pterosin D are not detailed in the search results, it’s worth noting that Pterosin D is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .Physical And Chemical Properties Analysis

Pterosin D is a powder . It has a molecular weight of 248.32 and a molecular formula of C15H20O3 .Aplicaciones Científicas De Investigación

Antidiabetic Effects

Pterosin D, like other pterosins, has shown potential in antidiabetic applications. Pterosin A, a closely related compound, demonstrated effectiveness in improving hyperglycemia and glucose intolerance in diabetic mouse models. It reversed increased serum insulin and insulin resistance in these models, indicating a potential role for pterosins in diabetes treatment (Hsu et al., 2013).

Synthesis and Detection

Pterosins, including Pterosin D, have been synthesized for various applications, such as serving as internal standards in the quantification of carcinogenic compounds like ptaquiloside. This indicates their utility in analytical chemistry and environmental monitoring (Attya et al., 2012).

Distribution and Bioactivity in Ferns

The distribution of pterosins like Pterosin D in various fern species has been studied, with insights into their potential anti-diabetic activity and their effects in glucose uptake assays. This research provides a foundation for understanding the biological roles and potential therapeutic applications of pterosins in plants (Chen et al., 2015).

Therapeutic Potential

Pterosins, including Pterosin D, have been identified as potential therapeutic agents for various conditions. For example, pterosin derivatives were found to inhibit enzymes involved in Alzheimer’s disease, indicating their potential as multi-targeted therapeutic agents (Jannat et al., 2019).

Cytotoxic Activity

Some pterosins exhibit cytotoxic activity against various cancer cell lines. This suggests a potential role in cancer treatment or as a tool in cancer research (Uddin et al., 2011).

Cardioprotective Effects

Pterosin B, another pterosin compound, has shown potential in reducing cardiomyocyte hypertrophy, suggesting that pterosins could have a role in treating heart conditions (Lee et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pterosin D is a sesquiterpenoid compound that can be isolated from aerial plants of Pteris cretica Related compounds such as pterosin c have shown significant selective cytotoxicity , suggesting that Pterosin D may also interact with cellular targets to induce cytotoxic effects.

Mode of Action

It is known that pterosin a, a related compound, has been found to inhibit gluconeogenesis in the liver . This suggests that Pterosin D might also interact with its targets in a similar manner, leading to changes in cellular metabolism.

Biochemical Pathways

Given the potential cytotoxic effects of related compounds , it is plausible that Pterosin D may influence pathways related to cell survival and death

Result of Action

Related compounds have shown cytotoxic effects , suggesting that Pterosin D may also induce cell death in certain contexts

Análisis Bioquímico

Biochemical Properties

Pterosin D interacts with various biomolecules in biochemical reactions. It has been found to exhibit significant selective cytotoxicity, indicating its interaction with cellular enzymes and proteins

Cellular Effects

Pterosin D has been observed to have effects on various types of cells and cellular processes. It has been found to prevent cell death and reduce reactive oxygen species (ROS) production . This suggests that Pterosin D influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Pterosin D exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Pterosin D has been tested in diabetic mice models, where it effectively improved hyperglycemia and glucose intolerance

Metabolic Pathways

It is known that Pterosin D can influence metabolic flux or metabolite levels

Propiedades

IUPAC Name |

3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,13,16-17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITSCHPIOGIYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Pterosin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

34169-70-5 | |

| Record name | (S)-Pterosin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 183 °C | |

| Record name | (S)-Pterosin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

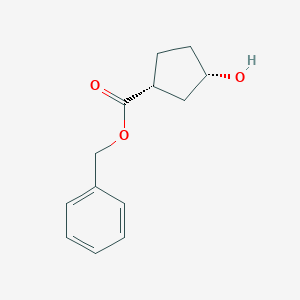

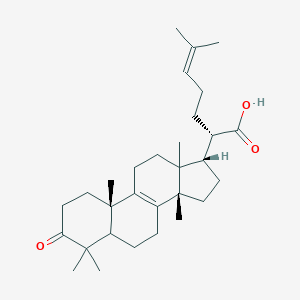

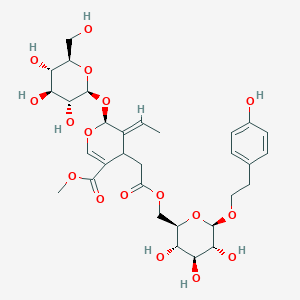

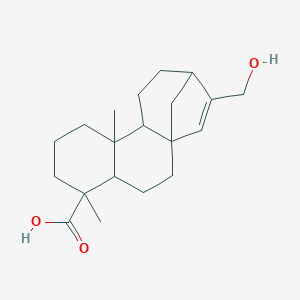

Feasible Synthetic Routes

Q & A

Q1: What is Pterosin D and where is it found?

A1: Pterosin D is a natural product belonging to the pterosins family, which are 1-indanone derivatives predominantly found in ferns. [, , , , , ] These compounds are characterized by their indanone core structure and variations in the substituents at specific positions. Pterosin D has been isolated from various fern species, including Hypolepis punctata and Coniogramme maxima. [, ]

Q2: What is the chemical structure and formula of Pterosin D?

A2: Pterosin D possesses the molecular formula C14H18O2. Its structure consists of an indan-1-one core with a methyl group at position 2, a hydroxymethyl group at position 3, and a dimethyl allyl group at position 6. [, , ]

Q3: Have there been any studies on the synthesis of Pterosin D?

A3: Yes, researchers have successfully synthesized both racemic (±)-Pterosin D and its enantiomer (S)-Pterosin D. [, ] These syntheses often involve multi-step approaches utilizing various chemical transformations, such as Stille coupling reactions and intramolecular Diels-Alder reactions, to construct the desired indanone framework and introduce the specific substituents of Pterosin D.

Q4: Has the conformation of Pterosin D been studied?

A4: Yes, circular dichroism (CD) studies have been employed to investigate the conformation of Pterosin D and other pterosins. [] These studies suggest that the hydroxyl group at the 3-position of Pterosin D adopts a pseudoaxial conformation regardless of the configuration at the 2-position.

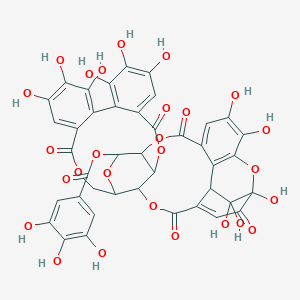

Q5: Are there any known glucosylated forms of Pterosin D in nature?

A5: Yes, Pterosin D can exist in glucosylated forms. Researchers have isolated (3R)-Pterosin D 3-O-β-d-glucopyranoside, a glucosylated derivative of Pterosin D, from fern species like Ceratopteris thalictroides. [] This highlights the structural diversity of pterosins found in nature.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![2-[2-(4-Ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

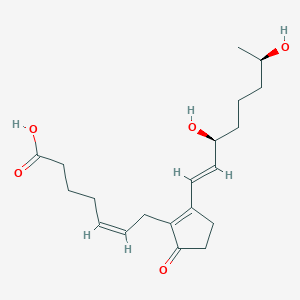

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)